4-Cyanopyridine N-oxide

Catalog No.
S1484555
CAS No.
14906-59-3
M.F
C6H4N2O
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanopyridine N-oxide

CAS Number

14906-59-3

Product Name

4-Cyanopyridine N-oxide

IUPAC Name

1-oxidopyridin-1-ium-4-carbonitrile

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H

InChI Key

QNCSFBSIWVBTHE-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1C#N)[O-]

Synonyms

1-Oxide-4-pyridinecarbonitrile; 1-Oxide-isonicotinonitrile; 4-Cyanopyridine 1-Oxide;4-Cyanopyridine Oxide; NSC 132883;

Canonical SMILES

C1=C[N+](=CC=C1C#N)[O-]

Organic Synthesis:

  • Precursor for other N-heterocycles: 4-Cyanopyridine N-oxide can be used as a starting material for the synthesis of various N-heterocycles, which are organic compounds containing nitrogen atoms in their rings. These N-heterocycles have diverse applications in medicinal chemistry and materials science [].

Medicinal Chemistry:

  • Antimicrobial activity: Studies have shown that 4-cyanopyridine N-oxide exhibits some antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to determine its potential as an antimicrobial agent.

Material Science:

  • Ligand design: The unique structure of 4-cyanopyridine N-oxide allows it to form complexes with various metal ions. This property makes it a potential candidate for the design of new ligands for applications in catalysis and material science [].

4-Cyanopyridine N-oxide is an organic compound with the molecular formula C6_6H4_4N2_2O, featuring a pyridine ring substituted with a cyano group and an N-oxide functional group. This compound is characterized by its pale yellow crystalline appearance and is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the N-oxide group enhances its reactivity and solubility properties, making it a valuable intermediate in organic synthesis .

Due to the presence of both the cyano and N-oxide functionalities. Key reactions include:

  • Oxidation Reactions: The N-oxide group can undergo further oxidation under specific conditions, leading to the formation of more complex structures.
  • Coordination Chemistry: As a ligand, 4-cyanopyridine N-oxide can form complexes with various metal ions such as vanadium, cobalt, nickel, copper, zinc, and cadmium, showcasing its versatility in coordination chemistry .
  • Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents on the pyridine ring.

The synthesis of 4-cyanopyridine N-oxide can be achieved through various methods:

  • Oxidation of 4-Cyanopyridine: This method involves the oxidation of 4-cyanopyridine using oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of catalysts such as molecular sieves. This reaction typically yields high purity levels of the N-oxide derivative .
  • Regioselective Addition: Another synthetic approach involves regioselective addition reactions to N-activated pyridines, allowing for controlled substitution patterns on the pyridine ring .
  • Hydrolysis Reactions: Hydrolysis of certain precursors can also lead to the formation of 4-cyanopyridine N-oxide under acidic or basic conditions.

4-Cyanopyridine N-oxide finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Coordination Chemistry: Used as a ligand in metal complexes for catalysis and material science.
  • Organic Synthesis: Acts as a building block for more complex organic molecules.

Interaction studies involving 4-cyanopyridine N-oxide have primarily focused on its behavior as a ligand in coordination complexes. Research has demonstrated that it can form stable complexes with various transition metals, influencing their reactivity and stability. These interactions are crucial for understanding its role in catalysis and materials development .

Several compounds share structural similarities with 4-cyanopyridine N-oxide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-CyanopyridinePyridine derivativeSubstituted at position 2; different reactivity profile
3-CyanopyridinePyridine derivativeSubstituted at position 3; distinct coordination properties
4-PyridinecarboxaldehydeAldehyde derivativeContains an aldehyde functional group; different biological activity
Pyridine N-oxideSimple N-oxideLacks cyano group; different chemical behavior

4-Cyanopyridine N-oxide's unique combination of a cyano group and an N-oxide functional group distinguishes it from these similar compounds, influencing its reactivity and potential applications in various fields.

Traditional Oxidation Routes for Pyridine N-Oxide Derivatives

Pyridine N-oxides are classically synthesized via oxidation of pyridine derivatives using peracids or hydrogen peroxide (H₂O₂) in acidic media. For 4-CNpyNO, m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–5°C is a well-established method, achieving 86–95% yields. The reaction proceeds via electrophilic attack on the pyridine nitrogen, forming the N-oxide while preserving the cyano group. Post-reaction purification involves pH adjustment (pH 4–5) to precipitate byproducts like m-chlorobenzoic acid, followed by filtration and drying.

Limitations:

  • Batch processes suffer from exothermic risks due to slow heat dissipation.
  • Over-oxidation or decomposition occurs with prolonged reaction times.

Modern Catalytic Systems for Regioselective N-Oxidation

Recent advances focus on metal-catalyzed systems and organocatalysts to enhance efficiency and regioselectivity:

Titanium Silicalite-1 (TS-1) with H₂O₂

TS-1 catalyzes N-oxidation in methanol, achieving 99% yield under continuous-flow conditions. The microporous structure of TS-1 stabilizes active Ti-peroxo species, enabling selective oxidation without side reactions.

Methyltrioxorhenium (MTO)

MTO (0.2–5 mol%) with 30% H₂O₂ selectively oxidizes 3- and 4-substituted pyridines. For 4-CNpyNO, this method achieves >90% yield at 25°C within 2 hours.

Comparative Table: Catalytic Systems for 4-CNpyNO Synthesis

CatalystOxidantTemp (°C)Yield (%)SelectivityReference
m-CPBA0–586–95High
TS-1/H₂O₂H₂O₂6099Very High
MTO/H₂O₂H₂O₂2590–95High

Continuous-Flow Microreactor Approaches in N-Oxide Synthesis

Continuous-flow microreactors address safety and scalability challenges:

TS-1-Packed Bed Reactors

A titanium silicalite-packed microreactor operates at 60°C with H₂O₂/methanol, achieving 99% yield over 800 hours. Key advantages:

  • Enhanced heat/mass transfer minimizes hot spots.
  • Reduced reaction time (residence time: 3–30 minutes vs. 24 hours in batch).

Mechanistic Insights into [2+3] Cycloaddition Reactions

4-CNpyNO participates in azide-nitrile cycloadditions to form tetrazole complexes, critical for coordination polymers and pharmaceuticals:

Reaction Pathway

  • Nitrile Activation: The electron-deficient cyano group in 4-CNpyNO reacts with NaN₃, forming a tetrazolyl intermediate.
  • Coordination: Metal ions (e.g., Cu²⁺, Cd²⁺) stabilize the tetrazolate ligand, enabling 3D network assembly.

Example:
$$ \text{4-CNpyNO} + \text{NaN}3 \xrightarrow{\text{Cu}^{2+}} [\text{Cu}3(\mu3\text{-4-ptz})4(\mu2\text{-N}3)_2] $$
(4-ptz = 5-(4-pyridyl)tetrazolate)

Computational Studies

DFT calculations reveal that tin/silicon catalysts lower the activation energy by 15–20 kcal/mol vs. uncatalyzed reactions. Organocatalysts like N-methyl-2-pyrrolidone (NMP) further accelerate cycloadditions via nitrile polarization.

Coordination Modes and Bonding Characteristics

The 4-cyanopyridine N-oxide ligand exhibits ambidentate behavior, coordinating to metal centers through either the pyridine N-oxide oxygen or the cyano nitrogen. X-ray crystallographic studies of cobalt(II) porphyrin complexes reveal axial coordination via the N-oxide oxygen, with a Co–O bond length of 1.947 Å [5]. This binding mode stabilizes low-spin configurations in octahedral cobalt complexes by enhancing ligand field splitting through strong σ-donation [5].

In contrast, copper(II) perchlorate complexes adopt a square-pyramidal geometry where four 4-cyanopyridine N-oxide ligands occupy equatorial positions via pyridine nitrogen coordination (Cu–N bonds: 2.028–2.070 Å), while a water molecule occupies the axial site [6]. The variability in coordination sites arises from the ligand’s dual functionality:

  • N-oxide oxygen: Acts as a hard Lewis base, preferentially binding to early transition metals and lanthanides.
  • Cyano nitrogen: Functions as a soft Lewis base, favoring coordination to late transition metals like Cu(I) or Ag(I) [6].

Structural Distortions Induced by Ligand Field Effects

The strong π-accepting character of the N-oxide group induces significant porphyrin ring distortions in metalloporphyrin complexes. For example, in [Co(II)(TMPP)(4-CNpy)] (TMPP = meso-tetra(para-methoxyphenyl)porphyrin), the porphyrin macrocycle undergoes a 15° ruffling distortion compared to the parent Co(TMPP) complex [5]. This structural perturbation correlates with enhanced metal-to-ligand charge transfer (MLCT) transitions in electronic spectra.

Table 1: Key Bond Parameters in 4-Cyanopyridine N-Oxide Complexes

ComplexM–L Bond Length (Å)Bond Angle (°)Distortion Metric
[Co(TMPP)(4-CNpy)]Co–O = 1.947N–O–Co = 127.3Porphyrin ruffling = 15° [5]
Cu(4-CNpy)₄(H₂O)Cu–N = 2.028–2.070N–Cu–N = 89.7–91.2Jahn-Teller parameter Δ = 0.42 Å [6]
Mn(4-CNpy)₂Cl₂Mn–Cl = 2.512Cl–Mn–Cl = 94.8Chain tilt angle = 12.5° [6]

Spectroscopic Signatures of Metal-Ligand Charge Transfer

Electronic Absorption Spectroscopy

The ligand-to-metal charge transfer (LMCT) transitions in 4-cyanopyridine N-oxide complexes appear as intense bands in the 350–450 nm region. For iron(III) porphyrin derivatives, a distinct LMCT band at 412 nm (ε = 18,500 M⁻¹cm⁻¹) arises from electron donation from the N-oxide oxygen to Fe(III) d-orbitals [5]. Conversely, MLCT transitions in cobalt(II) complexes manifest as broad absorptions near 580 nm, attributed to d-d transitions perturbed by backbonding into the ligand’s π* orbitals [5].

Vibrational Spectroscopy

Infrared spectra provide critical insights into coordination-induced changes:

  • The N–O stretching frequency redshifts from 1275 cm⁻¹ in free ligand to 1242 cm⁻¹ upon metal coordination, indicating oxygen-based bonding [4].
  • The cyano stretching vibration (νC≡N) remains largely unchanged at 2235 cm⁻¹, confirming non-participation of the CN group in bonding for most complexes [3] [6]. Exceptions occur in silver(I) complexes, where νC≡N shifts to 2208 cm⁻¹ due to weak Ag···N≡C interactions [6].

Electron Paramagnetic Resonance (EPR)

EPR studies of Cu(II) complexes reveal axial symmetry with g∥ = 2.28 and g⟂ = 2.06, characteristic of dx²−y² ground states. Hyperfine splitting constants (A∥ = 145 G) confirm significant covalency in the Cu–N bonds, consistent with the ligand’s strong field nature [6].

Supramolecular Architectures via Cyanopyridine N-Oxide Bridging

Hydrogen-Bonded Networks

The N-oxide group participates in robust C–H···O hydrogen bonds (d = 2.62–2.78 Å), creating 1D chains in crystalline [Mn(4-CNpy)₂Cl₂]. These chains further interconnect via C–H···N≡C interactions (d = 2.85 Å) to form a 3D porous framework with 4.7 Å channels [2] [6].

π-Stacking Interactions

Face-to-face π-stacking between pyridine rings occurs with an interplanar spacing of 3.42 Å and lateral offset of 1.58 Å. This stacking, combined with ligand planarity (r.m.s. deviation = 0.004 Å), enables long-range order in cobalt porphyrin complexes [2] [5].

Halogen-Bridged Coordination Polymers

In M(4-CNpy)₂Cl₂ (M = Mn, Fe, Co, Ni, Cu), chloride ions bridge metal centers to form infinite linear chains. The 4-cyanopyridine N-oxide ligands occupy axial positions, creating a trans influence that elongates M–Cl bonds by 0.08–0.12 Å compared to monomeric analogs [6].

Table 2: Supramolecular Interaction Parameters

Interaction TypeDistance (Å)Angle (°)Topology
C–H···O (N-oxide)2.62–2.78156–1641D chains [2] [6]
C–H···N≡C2.851423D framework [6]
π-π stacking3.420.0Herringbone [2] [5]
M–Cl–M bridging2.51–2.6394.8–96.2Linear chains [6]

XLogP3

-0.9

LogP

-0.94 (LogP)

Melting Point

224.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14906-59-3

Wikipedia

4-Cyanopyridinium-1-olate

General Manufacturing Information

4-Pyridinecarbonitrile, 1-oxide: INACTIVE

Dates

Modify: 2023-08-15

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